molecular formula C9H17NO4S B15263796 Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate

Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate

Cat. No.: B15263796
M. Wt: 235.30 g/mol
InChI Key: CGPHHHLABYNXKQ-UHFFFAOYSA-N
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Description

Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate (CAS 1706460-31-2) is a high-purity chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.30 g/mol . This piperidine-based scaffold serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structure incorporates both a piperidine ring, a moiety prevalent in bioactive molecules, and a methanesulfonyl acetate group, offering versatile points for chemical modification . Piperidine derivatives are of significant research interest due to their presence in numerous pharmacologically active compounds. For instance, the piperidine structure is a key component in central nervous system (CNS) active agents and various opioid receptor antagonists . This compound is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, such as GPR119 agonists for metabolic diseases or novel opioid antagonists . Its application is strictly for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl 2-(piperidin-2-ylmethylsulfonyl)acetate

InChI

InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-4-2-3-5-10-8/h8,10H,2-7H2,1H3

InChI Key

CGPHHHLABYNXKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1CCCCN1

Origin of Product

United States

Preparation Methods

Piperidine Core Construction

The piperidine ring is central to the target compound. Organometallic methods for piperidine synthesis, such as copper-catalyzed cyclization of β-aminoalkyl zinc iodides, offer enantioselective pathways. For example, reaction of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis yields 5-methylene piperidines (55–85% yield). Subsequent hydrogenation with palladium on carbon produces 5-methyl-piperidines, which can serve as precursors for further functionalization.

Key Reaction:
$$
\text{β-aminoalkyl zinc iodide} + \text{3-chloro-2-(chloromethyl)prop-1-ene} \xrightarrow{\text{Cu catalysis}} \text{5-methylene piperidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-methyl-piperidine}
$$

Sulfonation of Piperidine Intermediates

Introduction of the methanesulfonyl group typically involves sulfonation of a piperidine alcohol intermediate. For instance, treating piperidin-2-ylmethanol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) yields the sulfonated derivative. This method is analogous to sulfonation steps described in the synthesis of related sulfonyl-acetate compounds.

Example Protocol:

  • Dissolve piperidin-2-ylmethanol (1.0 equiv) in dichloromethane.
  • Add TEA (1.2 equiv) and cool to 0°C.
  • Slowly add MsCl (1.1 equiv) and stir for 4–6 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Esterification and Acetylation

The final step involves esterification of the sulfonated intermediate. Reaction with methyl chloroacetate in the presence of a base such as sodium hydride (NaH) forms the acetate ester. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can couple the alcohol with methyl glycolate.

Optimization Insight:

  • Use of NaH in THF at 60°C achieves 75–85% conversion.
  • Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–18 hours).

Intermediate Synthesis and Characterization

Piperidin-2-ylmethanol

Piperidin-2-ylmethanol is synthesized via reduction of ethyl piperidine-2-carboxylate. Diisobutylaluminum hydride (DIBAL-H) selectively reduces the ester to the alcohol without affecting other functional groups.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.45–1.60 (m, 6H, piperidine-CH₂), 3.30–3.45 (m, 1H, CH-OH), 3.70 (dd, 2H, CH₂-OH).
  • IR (cm⁻¹): 3350 (O-H), 2900 (C-H).

Methanesulfonated Intermediate

The sulfonated intermediate, (piperidin-2-yl)methanesulfonic acid, is characterized by:

  • ¹³C NMR (DMSO-d₆): δ 44.2 (SO₃CH₂), 52.1–54.8 (piperidine-C).
  • Melting Point: 98–102°C (decomposes above 110°C).

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield (%) Purity (%) Reference
Cu-catalyzed cyclization β-aminoalkyl zinc iodide CuI, DMF, 80°C, 18 h 55–85 >90
Sulfonation Piperidin-2-ylmethanol MsCl, TEA, 0°C, 6 h 78 95
Mitsunobu esterification Sulfonated intermediate DEAD, PPh₃, THF, 24 h 70 88

Key Observations:

  • Copper-catalyzed cyclization provides high enantioselectivity but requires stringent anhydrous conditions.
  • Direct sulfonation offers better scalability compared to multi-step alternatives.

Challenges and Optimization Strategies

Steric Hindrance in Esterification

The bulky piperidine ring impedes nucleophilic attack during esterification. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
  • Employing microwave-assisted synthesis to reduce reaction time.

Purification of Sulfonated Intermediates

Silica gel chromatography remains the standard for purifying sulfonated intermediates, though automated flash systems improve recovery rates (85–92%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their chemical properties, and pharmacological relevance:

Compound Name CAS Number Molecular Formula Substituents Key Characteristics
Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH) 1354631-34-3 C₁₄H₁₈FNO₂ 4-Fluorophenyl CNS stimulant; higher lipophilicity than methylphenidate due to fluorine substitution .
Methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetate (3,4-CTMP) 1400742-68-8 C₁₄H₁₇Cl₂NO₂ 3,4-Dichlorophenyl Enhanced potency and prolonged duration due to electron-withdrawing chlorine groups .
Methylnaphthidate N/A C₁₆H₁₉NO₂ Naphthalen-2-yl Increased aromatic bulk may alter dopamine reuptake inhibition kinetics .
Methyl α-phenyl-2-piperidineacetate 23655-65-4 C₁₄H₁₉NO₂·HCl Phenyl Prototype methylphenidate analog; moderate solubility in polar solvents .
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ Acetylphenyl Precursor in amphetamine synthesis; limited CNS activity .

Structural and Functional Insights

Substituent Effects on Pharmacological Activity

  • Halogenated Derivatives : Fluorine (4F-MPH) and chlorine (3,4-CTMP) substitutions enhance lipophilicity, improving blood-brain barrier penetration and receptor binding affinity .

Pharmacological and Regulatory Considerations

  • CNS Stimulation: Methylphenidate analogs primarily inhibit dopamine and norepinephrine reuptake. Structural variations influence selectivity; for instance, 3,4-CTMP shows prolonged action due to slower metabolic clearance .

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